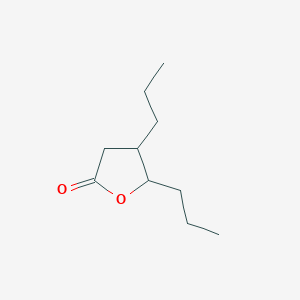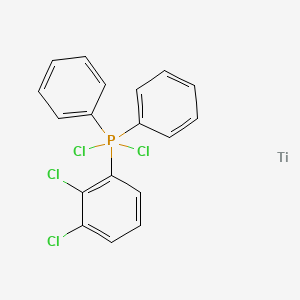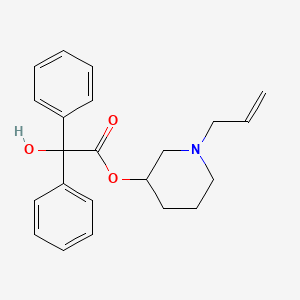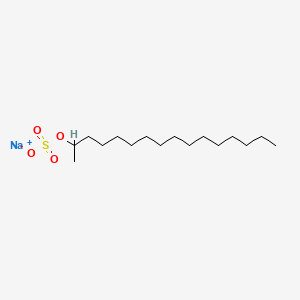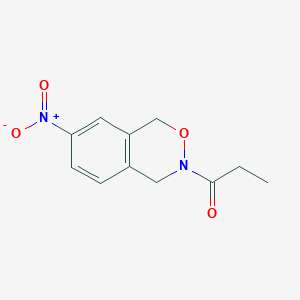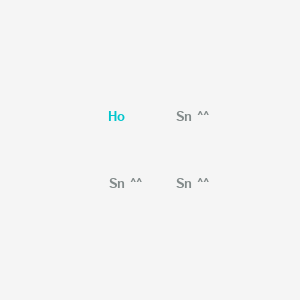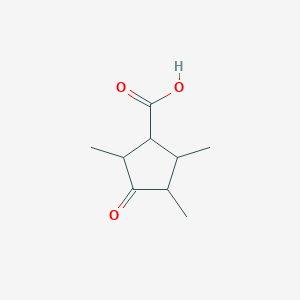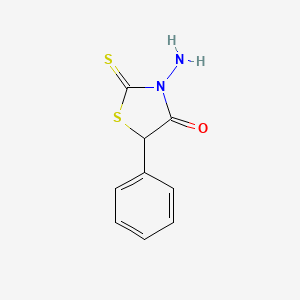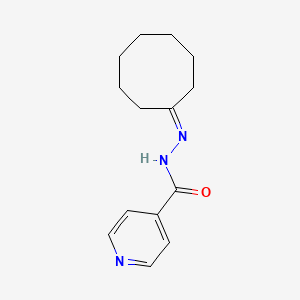
Isonicotinic acid, cyclooctylidenehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, cyclooctylidenehydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cyclooctylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclooctanone. The reaction is carried out in an ethanol solution, where isonicotinic acid hydrazide is condensed with cyclooctanone under reflux conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product. The use of ethanol as a solvent is preferred due to its low toxicity and ease of removal from the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid, cyclooctylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazines.
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Isonicotinic acid, cyclooctylidenehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of isonicotinic acid, cyclooctylidenehydrazide involves its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: Another hydrazide derivative used in the treatment of tuberculosis.
Iproniazid: A hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant .
Uniqueness
Isonicotinic acid, cyclooctylidenehydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclooctylidene moiety provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
13117-17-4 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
N-(cyclooctylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H19N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,18) |
Clé InChI |
FLUAKETWIMTOQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




